(S)-Styrene oxide

Description

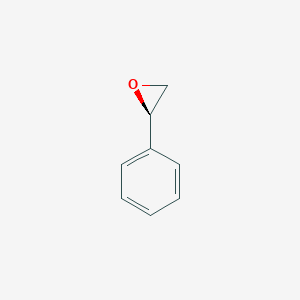

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174865 | |

| Record name | Styrene oxide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | (S)-Styrene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20780-54-5 | |

| Record name | (S)-Styrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene oxide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene oxide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STYRENE OXIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5P894C84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthesis and Production Methodologies of S Styrene Oxide

Chemical Asymmetric Synthesis Routes

The challenge in synthesizing (S)-styrene oxide lies in controlling the stereochemistry of the epoxide ring. Chemical asymmetric synthesis routes address this by employing chiral catalysts or resolving racemic mixtures, ensuring the preferential formation of the desired (S)-enantiomer.

Catalytic Enantioselective Epoxidation Strategies

Catalytic enantioselective epoxidation involves the direct conversion of styrene (B11656) to this compound using a chiral catalyst. This approach is highly sought after for its potential efficiency and atom economy.

A notable strategy for the enantioselective synthesis of simple epoxides like this compound involves the Sharpless epoxidation of alkenylsilanols, followed by protodesilylation. cdnsciencepub.comresearchgate.net This method adapts the renowned Sharpless epoxidation, which is typically limited to allylic alcohols, to a broader range of alkenes. cdnsciencepub.com

The process begins with the synthesis of an alkenylsilanol, such as β-styryldiphenylsilanol. cdnsciencepub.com This compound, structurally analogous to an allylic alcohol, can undergo Sharpless epoxidation. For instance, the epoxidation of β-styryldiphenylsilanol using titanium(IV) isopropoxide, (+)-diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (TBHP) yields the corresponding chiral epoxysilanol. cdnsciencepub.com Subsequent cleavage of the silicon-carbon bond using a fluoride (B91410) ion source, a process known as protodesilylation, affords this compound with high enantiomeric excess (ee), reported to be between 85-95%. cdnsciencepub.com The hydroxyl group on the silicon atom is crucial for the success of the Sharpless epoxidation step. cdnsciencepub.com

This two-step sequence effectively achieves the asymmetric epoxidation of a simple alkene by leveraging the directing effect of the silanol (B1196071) group. cdnsciencepub.com The stereochemistry of the final epoxide is predictable based on the chirality of the diethyl tartrate used in the Sharpless epoxidation step. cdnsciencepub.com

The design and optimization of chiral catalysts are central to achieving high stereocontrol in the epoxidation of styrene. A variety of chiral metal complexes have been investigated for this purpose, with a significant focus on manganese (Mn) and cobalt (Co) salen complexes. pnas.orggoogle.com The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese(III)-salen complexes, is a landmark achievement in this field. google.comredalyc.org

The enantioselectivity of these catalytic systems is highly dependent on the structure of the chiral ligand, the nature of the metal center, and the reaction conditions. For example, while many systems excel at producing this compound, achieving high enantioselectivity for the (R)-enantiomer has proven more challenging. rsc.org The Jacobsen catalyst, for instance, initially showed moderate enantioselectivity for (R)-styrene oxide, which could be improved by conducting the reaction at lower temperatures. rsc.org

Research has also explored the use of dimeric homochiral Mn(III)-Schiff base catalysts for the epoxidation of styrene, achieving enantiomeric excesses of up to 66%. scielo.org.co Furthermore, chiral dioxiranes generated in situ from ketone catalysts have shown promise, with high enantioselectivity (89–93% ee) being achieved for styrene epoxidation. pnas.org The electronic properties of the catalyst structure have been shown to play a crucial role in determining the enantioselectivity by influencing the competition between different transition states. pnas.org The ongoing development of new catalysts, including those based on titanium(salan) complexes, continues to push the boundaries of stereocontrol in styrene epoxidation. rsc.org

Sharpless Epoxidation of Alkenylsilanols and Protodesilylation

Chemoenzymatic Approaches for Enantiomeric Resolution

Chemoenzymatic methods combine the strengths of chemical synthesis and biocatalysis to achieve high enantiopurity. These approaches often involve the non-selective synthesis of a racemic mixture followed by an enzyme-catalyzed reaction that selectively transforms one enantiomer, allowing for the separation of the other.

The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co complexes developed by Jacobsen, is a powerful method for obtaining enantiopure epoxides and 1,2-diols. nih.govsigmaaldrich.com In the context of this compound, this method starts with a racemic mixture of styrene oxide.

The (R,R)-enantiomer of the Jacobsen's (salen)Co catalyst selectively catalyzes the hydrolysis of (R)-styrene oxide to (R)-1-phenyl-1,2-ethanediol, leaving the unreacted this compound with very high enantiomeric excess. mmore500.com Conversely, using the (S,S)-catalyst would resolve this compound, leaving behind (R)-styrene oxide. mmore500.com This process is highly efficient, often requiring low catalyst loadings (as little as 0.025–0.04 mol%). nih.gov

The effectiveness of the HKR is remarkable, providing access to both enantiomers of the epoxide and the corresponding diol in high optical purity. sigmaaldrich.com The catalyst itself can be prepared from relatively inexpensive starting materials and can be recycled. sigmaaldrich.com The practical utility of this method has made it a go-to strategy for the synthesis of enantiopure terminal epoxides in both academic and industrial settings. nih.gov

Biocatalytic Production Systems for this compound

Biocatalytic systems offer a green and highly selective alternative to chemical synthesis for the production of this compound. These methods utilize whole microbial cells or isolated enzymes to catalyze the enantioselective epoxidation of styrene.

A prominent example involves the use of recombinant Escherichia coli strains expressing the styrene monooxygenase (SMO) genes (styAB) from Pseudomonas species, such as Pseudomonas sp. strain VLB120. nih.govasm.orgasm.org The SMO enzyme system consists of two components: StyA, the epoxidase, and StyB, an NADH-flavin oxidoreductase that regenerates the FADH₂ cofactor required by StyA. researchgate.net

This biocatalytic system exhibits excellent enantioselectivity, producing this compound from styrene with an enantiomeric excess of over 99%. nih.govasm.org The process can be carried out using whole cells in a two-liquid-phase system, where the organic phase containing the substrate and product minimizes toxicity to the microbial cells. nih.govfrontiersin.org Significant production titers have been achieved, with reports of up to 388 grams of styrene oxide produced in a 30-liter fed-batch fermentation. frontiersin.org

Enzymatic Epoxidation via Styrene Monooxygenase (SMO) Systems

Styrene monooxygenases (SMOs) are a class of enzymes that catalyze the highly enantioselective epoxidation of styrene to this compound. frontiersin.orgnih.gov These enzymes are typically two-component systems, requiring both an epoxidase and a reductase component for their catalytic activity. frontiersin.orgnih.gov

Characterization of Two-Component Flavoenzyme Systems (StyAB)

Styrene monooxygenase systems are composed of two distinct protein components: an epoxidase (StyA or SMOA) and an NADH-dependent FAD reductase (StyB or SMOB). frontiersin.orgnih.govnih.gov The StyA component, a dimer with a subunit size of approximately 47 kDa, is responsible for the enantioselective epoxidation of the C=C double bond of styrene. nih.gov The StyB component, also a dimer with a molecular mass of about 18 kDa, functions as an NADH-flavin adenine (B156593) dinucleotide (NADH-FAD) oxidoreductase, supplying the reduced FAD required by StyA. nih.gov

Studies on the SMO system from Pseudomonas species, such as Pseudomonas sp. strain VLB120 and Pseudomonas putida S12, have been pivotal in characterizing these enzymes. nih.govacs.org Research has shown that the interaction between StyA and StyB is often based on a diffusible flavin mechanism, where there is no stable complex formation observed between the two components during the reaction. scispace.com The reductase component, StyB, can reduce FAD, flavin mononucleotide (FMN), and riboflavin, although the epoxidation reaction catalyzed by StyA is specific for FAD. nih.govwur.nl

Table 1: Properties of StyA and StyB from Pseudomonas sp. VLB120

| Component | Subunit Size | Quaternary Structure | Function | Specific Activity |

|---|---|---|---|---|

| StyA | 47 kDa | Dimer | Enantioselective epoxidation of styrene | 2.1 U mg⁻¹ |

| StyB | 18 kDa | Dimer | NADH-FAD oxidoreductase | 200 U mg⁻¹ (NADH oxidation) |

Data sourced from Panke et al. (2002) and Otto et al. (2004). nih.gov

Biochemical Mechanisms of SMO-Catalyzed Enantioselective Epoxidation

The catalytic cycle of styrene monooxygenase involves a series of intricate biochemical steps, beginning with the reduction of FAD by NADH, a reaction catalyzed by the StyB component. nih.govacs.org The reduced FAD (FADH₂) then transfers to the StyA component. nih.govacs.org

Within the active site of StyA, the reduced flavin reacts with molecular oxygen to form a crucial intermediate, the FAD C(4a)-peroxide. nih.govacs.org This intermediate is the primary oxidizing agent responsible for the epoxidation of styrene. nih.govacs.org The formation of this peroxyflavin is a key step in the activation of molecular oxygen. nih.govacs.org The subsequent transfer of an oxygen atom from the FAD C(4a)-peroxide to the vinyl group of styrene results in the formation of this compound and a C(4a)-hydroxyflavin intermediate. nih.govacs.org Finally, the C(4a)-hydroxyflavin eliminates a water molecule to regenerate the oxidized FAD, which can then be reduced again to start a new catalytic cycle. nih.gov

The reaction kinetics have been studied in detail, revealing that the hydride transfer from NADH to FAD is a rapid step. nih.govacs.org Single-turnover kinetic studies have been instrumental in identifying and characterizing the flavin intermediates involved in the catalytic cycle. nih.govacs.org

Key Steps in the SMO Catalytic Cycle:

FAD Reduction: StyB catalyzes the reduction of FAD to FADH₂ using NADH. nih.govacs.org

Flavin Transfer: FADH₂ diffuses from StyB to StyA. nih.govacs.org

Peroxyflavin Formation: FADH₂ reacts with O₂ in the StyA active site to form the FAD C(4a)-peroxide intermediate. nih.govacs.org

Oxygen Transfer: The FAD C(4a)-peroxide transfers an oxygen atom to styrene, forming this compound and FAD C(4a)-hydroxide. nih.govacs.org

FAD Regeneration: The FAD C(4a)-hydroxide eliminates water to regenerate oxidized FAD. nih.gov

Structure-Function Relationship Studies of SMOs

Structural comparisons and binding studies indicate that the binding of FAD and the substrate are linked. acs.org For instance, the binding affinity of oxidized FAD and a substrate analogue to NSMOA are cooperatively increased. acs.org Interestingly, reduced FAD binds to the apoenzyme much more tightly than oxidized FAD, which is a key factor in the catalytic cycle. acs.org

Engineering and Directed Evolution of SMOs for Enhanced Enantioselectivity and Activity

To improve the properties of styrene monooxygenases for industrial applications, protein engineering and directed evolution strategies have been employed. nih.gov These techniques aim to enhance various characteristics of the enzyme, such as its activity, stability, and enantioselectivity. nih.gov

Directed evolution involves creating libraries of mutant enzymes through methods like error-prone PCR and DNA shuffling, followed by high-throughput screening to identify variants with desired improvements. nih.gov Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. nih.gov For instance, by analyzing sequence alignments of (R)- and (S)-selective SMOs, key amino acid residues that control enantioselectivity have been identified. nih.gov Mutating these residues has led to the development of SMO variants with inverted or enhanced stereoselectivity. nih.gov

Iterative saturation mutagenesis (ISM) is another powerful technique that has been used to systematically mutate specific sites within the enzyme to fine-tune its properties. researchgate.net These engineering efforts have successfully generated SMO variants with improved performance for the synthesis of specific chiral epoxides. nih.govacs.org

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis offers several advantages for the production of this compound, including the in-situ regeneration of the required NADH cofactor. nih.gov This approach utilizes microbial hosts that have been engineered to express the styrene monooxygenase system. nih.gov

Utilization of Microbial Hosts (e.g., Pseudomonas spp., Escherichia coli, Pichia pastoris)

Several microbial hosts have been successfully used for the whole-cell production of this compound. Pseudomonas species are natural hosts of styrene monooxygenases and have been used directly for biocatalysis. nih.gov However, for improved control and higher expression levels, recombinant systems are often preferred. nih.gov

Escherichia coli is a widely used host for the heterologous expression of SMO genes due to its well-understood genetics and rapid growth. nih.gov Recombinant E. coli strains expressing the styA and styB genes have been shown to be effective biocatalysts for the production of this compound. nih.gov Optimization of expression systems and cultivation conditions, such as using fed-batch processes and two-liquid-phase systems to mitigate substrate and product toxicity, have led to high productivities. researchgate.net

Table 2: Comparison of Microbial Hosts for this compound Production

| Microbial Host | Key Advantages | Challenges |

|---|---|---|

| Pseudomonas spp. | Native host, potentially better enzyme folding and activity. nih.gov | May have complex metabolic regulation. |

| Escherichia coli | Well-characterized, high expression levels, fast growth. nih.gov | Potential for inclusion body formation, endotoxin (B1171834) production. |

| Pichia pastoris | Eukaryotic host, capable of post-translational modifications, high cell density cultivation. researchgate.net | Slower growth compared to E. coli. |

Optimization of Biotransformation Conditions for High Yield and Enantiomeric Excess

The efficiency of producing this compound through biotransformation is highly dependent on the optimization of reaction conditions. Key parameters such as temperature, pH, substrate concentration, and the use of co-solvents are critical in maximizing both the yield and the enantiomeric excess (ee) of the desired product.

Research into the enantioselective hydrolysis of styrene oxide using whole cells of Rhodotorula glutinis has shown that temperature plays a dual role. While higher temperatures can increase the rate of the enzymatic reaction, they may also lead to a decrease in enantioselectivity. researchgate.net Conversely, lowering the reaction temperature, for instance to 15°C, has been found to significantly enhance enantioselectivity, leading to a higher yield of the enantiopure substrate and an increased enantiomeric excess for both the remaining substrate and the diol product. researchgate.net For this specific biocatalyst, a pH of 7.2 and a temperature of 45°C were identified as optimal for maximum enzymatic activity. researchgate.net

In another study involving whole cells of Bacillus megaterium for the resolution of phenyl glycidyl (B131873) ether, a substrate analogous to styrene oxide, optimal conditions were found to be a temperature of 35°C and a pH of 8.0. researchgate.net The substrate concentration is another crucial factor. With Rhodotorula glutinis, no substrate inhibition was observed at initial concentrations as high as 100 mM. researchgate.net For the Bacillus megaterium system, the substrate concentration could be increased to 60 mM without negatively impacting the enantiomeric excess. researchgate.net

The use of co-solvents is often necessary to improve the solubility of hydrophobic substrates like styrene oxide. Dimethyl sulfoxide (B87167) (DMSO) has been selected as an effective co-solvent for this purpose. researchgate.net When using a recombinant E. coli overexpressing an epoxide hydrolase for the resolution of para-nitrostyrene oxide, a reaction temperature of 25°C was chosen in the presence of DMSO, which allowed for the production of the (S)-enantiomer with an enantiomeric excess greater than 99%. researchgate.net

Table 1: Optimized Biotransformation Conditions for Epoxide Resolution

| Biocatalyst | Substrate | Optimal pH | Optimal Temp. (°C) | Max. Substrate Conc. (mM) | Key Finding |

|---|---|---|---|---|---|

| Rhodotorula glutinis UOFS Y-0653 | Styrene Oxide | 7.2 | 45 | 100 | Lower temp. (15°C) increases enantioselectivity. researchgate.net |

| Bacillus megaterium ECU1001 | Phenyl Glycidyl Ether | 8.0 | 35 | 60 | (S)-epoxide obtained with >99.5% ee. researchgate.net |

| Recombinant E. coli (SGEH) | para-Nitrostyrene Oxide | 7.5 | 25 | 4.5 | DMSO used as co-solvent; >99% ee for (S)-epoxide. researchgate.net |

Bioreactor Engineering for Continuous Production Systems (e.g., biofilm reactors)

For the large-scale and continuous production of this compound, advanced bioreactor engineering, particularly the use of biofilm reactors, has shown significant promise. nih.govmdpi.com Biofilms are communities of microorganisms attached to a surface, and they are known for their robustness as biocatalysts, making them suitable for long-term industrial processes. nih.govmdpi.com

Engineered Pseudomonas sp. strain VLB120ΔC has been successfully utilized in a tubular membrane reactor for the continuous production of this compound from styrene. nih.govresearchgate.net This system has demonstrated high volumetric productivities, reaching an average of 24 g L⁻¹ day⁻¹ and a maximum of 70 g L⁻¹ day⁻¹, with biomass concentrations of 45 g (dry weight) L⁻¹ achieved over extended continuous operation periods of 50 days or more without downtime. nih.govresearchgate.net The process stability of such a system was demonstrated for at least 55 days, achieving a maximal volumetric productivity of 16 g L⁻¹ day⁻¹ with a 9 mol% yield. researchgate.net

Several factors influence the productivity of these biofilm reactors. Oxygen supply has been identified as a key parameter affecting the biotransformation rate. nih.gov Substrate and product mass transfer are dependent on the flow rate but were not found to be the limiting factors for the epoxidation rate itself. nih.gov The productivity was also found to be linearly dependent on the specific membrane area and the thickness of the tube wall. nih.gov

The scalability of these systems for industrial application has been evaluated. Based on calculations, it is proposed that 59 membrane fiber modules (each 0.9 m in diameter and 2 m in length) could facilitate a production process of 1,000 tons of styrene oxide per year. researchgate.net This biofilm-based approach offers advantages over traditional stirred-tank reactors, including a potential doubling of product yield on carbon and a significant reduction (over 400-fold) in biomass waste generation. researchgate.net

Table 2: Performance of Biofilm Reactors for this compound Production

| Biocatalyst | Reactor Type | Productivity | Duration | Key Parameters |

|---|---|---|---|---|

| Engineered Pseudomonas sp. VLB120ΔC | Tubular Membrane Reactor | Average: 24 g L⁻¹ day⁻¹ nih.gov | >50 days nih.gov | Oxygen supply, flow rate, membrane area. nih.gov |

| Engineered Pseudomonas sp. VLB120ΔC | Tubular Membrane Reactor | Maximum: 70 g L⁻¹ day⁻¹ nih.govmdpi.com | >50 days nih.gov | High biomass concentration (45 g L⁻¹). nih.gov |

| Engineered Pseudomonas sp. VLB120ΔC | Tubular Reactor | Maximum: 16 g L⁻¹ day⁻¹ researchgate.net | 55 days researchgate.net | In situ product extraction prevents inhibition. researchgate.net |

Enantioselective Hydrolysis for Optically Active this compound

The kinetic resolution of racemic styrene oxide via enantioselective hydrolysis is a widely used method to produce optically active this compound. This process relies on epoxide hydrolase (EH) enzymes that preferentially hydrolyze one enantiomer, typically (R)-styrene oxide, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

The effectiveness of an epoxide hydrolase in kinetic resolution is determined by its activity and enantiospecificity. These properties are characterized by kinetic parameters and the enzyme's preference for one enantiomer over the other.

Most microbial EHs preferentially hydrolyze one enantiomer from a racemic mixture, which is the basis for kinetic resolution. nih.gov For instance, SgcF, an EH from the C-1027 biosynthetic gene cluster, demonstrates a clear preference for hydrolyzing this compound. nih.gov The kinetic parameters for the hydrolysis of this compound by SgcF were determined to be an apparent Kₘ of 0.6 ± 0.1 mM and a k꜀ₐₜ of 48 ± 1 min⁻¹. nih.gov In contrast, its activity towards (R)-styrene oxide was significantly lower, with an apparent Kₘ of 2.0 ± 0.4 mM and a k꜀ₐₜ of 4.3 ± 0.3 min⁻¹. nih.gov This difference in catalytic efficiency underscores its enantiospecificity.

The pH optimum is also a critical characteristic. For the SgcF enzyme, activity was tested across a range of pH values, with optimal activity typically found between pH 5.5 and 8.5 in sodium phosphate (B84403) buffer. nih.gov Another EH, CMEH, showed an optimal pH of 7.5 and temperature of 37°C with racemic styrene oxide as the substrate. researchgate.net The enantioselectivity of EHs is often quantified by the enantiomeric ratio (E-value). For example, the EH from Agrobacterium radiobacter AD1 has an E-value of 16 for the hydrolysis of styrene oxide. scispace.com

Table 3: Kinetic Parameters of SgcF Epoxide Hydrolase for Styrene Oxide Enantiomers

| Substrate | Apparent Kₘ (mM) | Apparent k꜀ₐₜ (min⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (mM⁻¹min⁻¹) |

|---|---|---|---|

| This compound | 0.6 ± 0.1 | 48 ± 1 | 80 |

| (R)-Styrene oxide | 2.0 ± 0.4 | 4.3 ± 0.3 | 2.15 |

Data derived from in vitro characterization of the SgcF enzyme. nih.gov

Several microbial sources have been identified as producers of highly enantioselective epoxide hydrolases suitable for the production of this compound. Among these, species of Sphingomonas and Rhodotorula are prominent.

An epoxide hydrolase (SpEH) from Sphingomonas sp. HXN-200 has been cloned and expressed in E. coli. acs.orgacs.org This recombinant biocatalyst exhibited 172 times higher activity for the hydrolysis of styrene oxide than the wild-type strain. acs.orgacs.org Using resting cells of this engineered E. coli, the hydrolysis of racemic styrene oxide (at 200 mM) yielded this compound with an enantiomeric excess of 98.0-99.5% and a yield of 37.6-46.5%. acs.orgacs.org This system demonstrated a high enantioselectivity, with an E-value of 39, which is among the highest reported for whole-cell or free-enzyme systems for producing this compound. acs.org The productivity of this biocatalyst is also notable, achieving a product concentration of 430 mM (51 g/L) and a cell-based specific productivity of 10.3 g/h/g cdw. acs.org

The yeast Rhodotorula glutinis is another well-studied source of EH. researchgate.neticm.edu.pl Recombinant E. coli cells expressing the EH gene from R. glutinis have been used for the kinetic resolution of racemic styrene oxide. icm.edu.pl In one application, these cells were used to resolve 526 mM of racemic styrene oxide, producing this compound with 98% ee and a 36% yield. icm.edu.pl Other microbial EHs, such as those from Aspergillus niger and Novosphingobium aromaticivorans, also show modest to excellent enantioselectivities toward racemic styrene oxide. icm.edu.pl For example, the purified EH from N. aromaticivorans yielded this compound with 99% ee from a 17 mM racemic mixture. icm.edu.pl

Table 4: Application of Microbial Epoxide Hydrolases for this compound Production

| Microbial Source | Biocatalyst Form | Substrate Conc. (mM) | This compound ee (%) | Yield (%) |

|---|---|---|---|---|

| Sphingomonas sp. HXN-200 | Recombinant E. coli | 200 - 1000 | >99 icm.edu.pl | 36.4 - 46.5 acs.orgacs.orgicm.edu.pl |

| Rhodotorula glutinis | Recombinant E. coli | 526 | 98 | 36 icm.edu.pl |

| Gordonia sp. H37 | Whole cells | Not specified | >99.9 | Not specified |

| Novosphingobium aromaticivorans | Purified EH | 17 | 99 | 11.7 icm.edu.pl |

Cascade biocatalysis, where multiple enzymatic steps are combined in a single pot, offers a highly efficient route for chemical synthesis. For the production of chiral vicinal diols, a cascade combining the epoxidation of an olefin with the subsequent hydrolysis of the epoxide intermediate has been developed. capes.gov.bracs.orgacs.org

A notable example involves the co-expression of a styrene monooxygenase (SMO) and an epoxide hydrolase (SpEH from Sphingomonas sp.) within a single recombinant Escherichia coli strain (SSP1). capes.gov.bracs.orgacs.org This whole-cell biocatalyst can directly convert terminal aryl olefins into the corresponding (S)-vicinal diols with high enantiomeric excess and yield. capes.gov.bracs.orgacs.org For a range of aryl olefins, this system produced (S)-diols with ee values between 97.5% and 98.6% and yields ranging from 67% to 99%. capes.gov.bracs.org This process represents an enantioselective trans-dihydroxylation of the olefin. capes.gov.bracs.org

This cascade approach provides a "green" and efficient alternative to traditional chemical methods, which often require multiple steps, separation of toxic epoxide intermediates, and the use of heavy metal catalysts. acs.org The biocatalytic cascade uses molecular oxygen as a benign oxidant and water for the hydrolysis step, all within a single, easily handled whole-cell catalyst. acs.org

Table 5: Enantioselective Diol Synthesis via Cascade Biocatalysis

| Biocatalyst (Co-expressed Enzymes) | Olefin Substrates | Product | Product ee (%) | Yield (%) |

|---|---|---|---|---|

| E. coli (SSP1) (SMO + SpEH) | Terminal Aryl Olefins | (S)-Vicinal Diols | 92.2 - 98.6 capes.gov.bracs.orgacs.org | 67 - 99 capes.gov.bracs.orgacs.org |

| E. coli (SST1) (SMO + StEH) | Terminal Aryl Olefins | (R)-Vicinal Diols | 84.2 - 98.2 acs.org | 65 - 99 acs.org |

Metabolic Pathways and Biotransformation Studies of S Styrene Oxide

Mammalian Metabolism of Styrene (B11656) and its Epoxide

The metabolism of styrene in mammals is a complex process primarily occurring in the liver and lungs, involving several enzymatic pathways that determine the fate and potential effects of its metabolites. researchgate.netnih.govnih.gov

Role of Cytochrome P450 Monooxygenase in Styrene Bioactivation to Styrene Oxide

The initial and rate-limiting step in styrene metabolism is its bioactivation to styrene oxide, a reaction catalyzed by the cytochrome P450 (CYP) monooxygenase system. researchgate.netnih.govasm.org This enzymatic conversion transforms the relatively inert styrene molecule into a reactive epoxide. researchgate.net In mammals, several CYP isozymes are involved in this process, with CYP2E1 and CYP2F2 being identified as the primary enzymes responsible for styrene oxidation in the liver and lungs, respectively. oup.comtandfonline.comnih.gov Studies using knockout mice have further elucidated the roles of these specific enzymes. While CYP2E1 is considered a major player in hepatic styrene metabolism, research on CYP2E1-null mice has shown that other enzymes also contribute significantly to this process. tandfonline.comacs.org Similarly, CYP2F2 has a substantial role in the pulmonary metabolism of styrene. researchgate.nettandfonline.com The involvement of these P450 enzymes underscores the tissue-specific nature of styrene bioactivation. nih.govoup.com

The stereochemistry of this epoxidation is a crucial factor. In mice, the metabolic activation of styrene tends to favor the formation of (R)-styrene oxide, which is considered the more toxic enantiomer. oup.comtandfonline.comwikipedia.orgstyrene.org Conversely, in rats, the formation of the less mutagenic (S)-styrene oxide is favored. tandfonline.comnih.gov This species-specific difference in the stereoselective formation of styrene oxide enantiomers may contribute to the observed differences in styrene's toxicity between these species. oup.comtandfonline.com

Epoxide Hydrolase-Mediated Hydrolysis of Styrene Oxide to Styrene Glycol

A major detoxification pathway for styrene oxide is its hydrolysis to styrene glycol, a reaction catalyzed by epoxide hydrolase (EH). nih.govnih.govtandfonline.com This enzymatic hydration converts the reactive epoxide into a less reactive diol. nih.gov Microsomal epoxide hydrolase (mEH) plays a significant role in this detoxification process. researchgate.netnih.gov Studies in mEH-deficient mice have demonstrated the importance of this pathway, as these mice show increased susceptibility to styrene-induced toxicity due to the impaired clearance of styrene oxide. nih.gov

The activity of epoxide hydrolase is stereoselective. When mouse Clara cells were incubated with racemic styrene oxide, the formation of R-styrene glycol was predominant. nih.govtandfonline.com However, when the pure enantiomers were used as substrates, the enzymatic activity was slightly higher with this compound than with (R)-styrene oxide. nih.govtandfonline.com In studies with hepatic and pulmonary microsomal preparations from mice, R-styrene glycol formation was favored when racemic styrene oxide was the substrate. nih.gov The hydrolysis of styrene oxide to styrene glycol is a critical step in its detoxification and eventual excretion. tandfonline.com

Glutathione (B108866) S-Transferase Conjugation Pathways for Styrene Oxide Detoxification

Another important detoxification route for styrene oxide is its conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This pathway leads to the formation of mercapturic acids, which are then excreted. nih.govtandfonline.com The conjugation of styrene oxide with GSH is a significant mechanism for neutralizing its reactive epoxide ring. researchgate.net

The GST-mediated conjugation of styrene oxide is both regio- and stereoselective. nih.gov In rats, liver cytosol mediates the conjugation of both (R)- and this compound with glutathione in a trans-ring-opening manner. nih.gov Studies with isolated rat liver GST isoenzymes have shown that different classes of these enzymes exhibit different preferences for the styrene oxide enantiomers. Class mu GSTs (e.g., GSTs 3-3, 3-4, and 4-4) preferentially conjugate (R)-styrene oxide, while class alpha enzymes (e.g., GSTs 1-1, 1-2, and 2-2) favor the conjugation of this compound. nih.gov In human fetal liver, both basic and acidic forms of GST have been shown to catalyze the conjugation of glutathione with styrene oxide. karger.comkarger.com

Stereoselective Metabolism of this compound versus (R)-Styrene Oxide

The metabolism of styrene oxide is highly stereoselective, with significant differences observed in the biotransformation of its (S) and (R) enantiomers. tandfonline.comnih.gov These differences are apparent in both the formation of styrene oxide from styrene and its subsequent metabolic detoxification.

As mentioned earlier, in mice, the epoxidation of styrene preferentially forms (R)-styrene oxide, the more toxic enantiomer. oup.comtandfonline.comwikipedia.orgstyrene.org In contrast, rats favor the formation of this compound. tandfonline.comnih.gov The detoxification pathways also exhibit stereoselectivity. In mice, while the formation of (R)-styrene oxide is favored, this enantiomer is also detoxified faster, leading to a nearly racemic mixture of styrene oxide in the body. tandfonline.comtandfonline.com In rats, there is a faster detoxification of the (R)-enantiomer. tandfonline.comnih.gov

Studies on the further metabolism of the individual enantiomers have provided more insight. In mice, the administration of this compound predominantly leads to the formation of (S)-mandelic acid, while (R)-styrene oxide is mainly metabolized to R-mandelic acid. nih.gov The formation of mercapturic acids from styrene oxide is also stereospecific, with each enantiomer yielding corresponding products. tandfonline.com For instance, (R)-styrene oxide has been shown to yield more mercapturic acids than the (S)-isomer. tandfonline.com

The table below summarizes the key stereoselective metabolic pathways for styrene oxide enantiomers in different species.

| Species | Predominant Enantiomer Formed from Styrene | Stereoselectivity of Detoxification | Key Metabolites |

| Mouse | (R)-Styrene oxide oup.comtandfonline.comwikipedia.orgstyrene.org | Faster detoxification of (R)-styrene oxide tandfonline.comtandfonline.com | (S)-Mandelic acid (from (S)-SO), R-Mandelic acid (from (R)-SO) nih.gov |

| Rat | This compound tandfonline.comnih.gov | Faster detoxification of (R)-styrene oxide tandfonline.comnih.gov | Predominantly mercapturic acids from (R)-SO nih.gov |

Investigation in Specific Cellular and Tissue Models (e.g., mouse Clara cells, hepatic and pulmonary microsomes)

The metabolism of styrene and styrene oxide has been extensively studied in various in vitro models, providing valuable information on tissue- and cell-specific biotransformation.

Mouse Clara Cells: These cells, found in the lung, are a primary site for styrene metabolism and toxicity in mice. oup.comnih.govtandfonline.com Studies with isolated mouse Clara cells have shown that they readily metabolize styrene to styrene oxide. oup.comnih.gov These cells are also capable of detoxifying styrene oxide via epoxide hydrolase to form styrene glycol. nih.govtandfonline.com Research has indicated that the bioactivation of styrene in Clara cells is primarily mediated by CYP2E1 and CYP2F2. oup.comnih.gov

Hepatic and Pulmonary Microsomes: Microsomal preparations from the liver and lungs have been instrumental in characterizing the enzymatic activities involved in styrene metabolism. nih.govoup.comnih.gov Studies using hepatic and pulmonary microsomes from mice have confirmed the roles of CYP2E1 and CYP2F2 in the formation of styrene oxide. tandfonline.com These preparations have also been used to investigate the activity of epoxide hydrolase in converting styrene oxide to styrene glycol, with enzymatic activities generally being higher in the liver than in the lung. nih.gov Comparisons between hepatic and pulmonary microsomes from different species, such as mice and humans, have revealed significant differences in metabolic capacity, with human lung microsomes showing very low activity for styrene metabolism compared to mouse lung microsomes. nih.gov

The following table presents a summary of findings from studies using these specific models.

| Model System | Key Findings | References |

| Mouse Clara Cells | Primary site of pulmonary styrene metabolism; metabolize styrene to styrene oxide via CYP2E1 and CYP2F2; detoxify styrene oxide to styrene glycol via epoxide hydrolase. | oup.comnih.govnih.govtandfonline.com |

| Hepatic Microsomes (Mouse) | High capacity for metabolizing styrene to styrene oxide and styrene oxide to styrene glycol. | tandfonline.comnih.gov |

| Pulmonary Microsomes (Mouse) | Significant metabolism of styrene to styrene oxide, primarily by CYP2F2. | oup.comtandfonline.com |

| Hepatic Microsomes (Human) | Metabolize styrene to styrene oxide. | nih.gov |

| Pulmonary Microsomes (Human) | Essentially no activity for styrene metabolism. | nih.gov |

Microbial Degradation Pathways Involving this compound

Several microorganisms have evolved pathways to degrade styrene, and some of these pathways involve the formation and subsequent metabolism of this compound. One of the well-characterized microbial degradation routes is the side-chain oxygenation pathway. nih.govfrontiersin.org

In this pathway, the initial step is the epoxidation of styrene to styrene oxide, catalyzed by a styrene monooxygenase (SMO). nih.govfrontiersin.org In some bacteria, such as Pseudomonas sp. strain VLB120, the SMO produces this compound from styrene with a high enantiomeric excess (over 99%). asm.orgnih.gov This highly enantioselective production of this compound is of significant interest for biotechnological applications. asm.orgnih.govresearchgate.net

The this compound is then typically converted to phenylacetaldehyde (B1677652) by a styrene oxide isomerase (SOI). frontiersin.orgasm.orgnih.gov Subsequent oxidation of phenylacetaldehyde by a phenylacetaldehyde dehydrogenase (PAD) leads to the formation of phenylacetic acid, which can then enter central metabolic pathways. frontiersin.orgasm.orgnih.gov

In addition to degradation, some microbial enzymes are capable of the kinetic resolution of racemic styrene oxide. For example, epoxide hydrolases from certain bacteria can enantioselectively hydrolyze one enantiomer, leaving the other enriched. acs.org The styrene oxide isomerase from Pseudomonas sp. strain VLB120, while having a very high conversion rate for styrene oxide, shows only a slight preference for the (S)-enantiomer. asm.orgnih.gov

Furthermore, glutathione S-transferases are also involved in the microbial degradation of styrene oxide. In Gordonia rubripertincta CWB2, a glutathione S-transferase designated StyI catalyzes the conjugation of glutathione to styrene oxide, forming (1-phenyl-2-hydroxyethyl)glutathione. nih.gov

The microbial pathways for this compound metabolism offer potential for the biocatalytic production of this chiral epoxide, which is a valuable building block in organic synthesis. asm.orgnih.govresearchgate.net

Aerobic Degradation Mechanisms: Vinyl Side-Chain Oxidation Pathway

The predominant aerobic degradation pathway for styrene, which leads to the formation of this compound, is known as the side-chain oxygenation pathway. nih.gov This route is considered a specific pathway for styrene degradation in numerous microorganisms. frontiersin.orgnih.govnih.gov The process begins with the action of a styrene monooxygenase (SMO), which oxidizes the vinyl side-chain of styrene to produce styrene oxide, typically the (S)-enantiomer. nih.govasm.org

Following its formation, this compound undergoes a crucial isomerization step, converting it into phenylacetaldehyde. nih.govasm.orgnih.gov This reaction is a pivotal point in the pathway, channeling the epoxide into a compound that can be further oxidized. The final step of this upper degradation pathway is the oxidation of phenylacetaldehyde to phenylacetic acid. frontiersin.orgnih.govnih.gov This series of reactions efficiently transforms the volatile and toxic styrene molecule into a central metabolic intermediate. nih.gov

Key Enzymes in Microbial Styrene Oxide Metabolism

The transformation of this compound is mediated by a set of specialized enzymes. The activities of styrene oxide isomerase and phenylacetaldehyde dehydrogenase are fundamental to this metabolic sequence. nih.govtandfonline.com

Styrene Oxide Isomerase (SOI): This enzyme (EC 5.3.99.7) catalyzes the isomerization of styrene oxide into phenylacetaldehyde. nih.govtandfonline.com It is a critical enzyme in the metabolic pathway of both styrene and styrene oxide. tandfonline.com SOIs are often cofactor-independent, integral membrane-bound proteins. frontiersin.orgnih.govresearchgate.net Studies on SOIs from various bacteria, such as Corynebacterium sp. AC-5 and Rhodococcus opacus 1CP, have revealed a high degree of substrate specificity, with styrene oxide being the preferred or sole substrate transformed. nih.govtandfonline.comasm.org The enzyme from Corynebacterium sp. AC-5 has been shown to preferentially convert this compound over the (R)-isomer. tandfonline.com

Phenylacetaldehyde Dehydrogenase (PAD): This enzyme (EC 1.2.1.39) is responsible for the final step in the upper pathway of styrene degradation, catalyzing the NAD+-dependent oxidation of phenylacetaldehyde to phenylacetic acid. frontiersin.orgwikipedia.orguniprot.org As an oxidoreductase, its systematic name is phenylacetaldehyde:NAD+ oxidoreductase. wikipedia.org This enzyme has been identified and characterized in several styrene-degrading bacteria, including Pseudomonas fluorescens. uniprot.org The action of PAD produces phenylacetic acid, a key intermediate that links the upper pathway to central metabolism. frontiersin.orgnih.gov

Metabolic Intermediates and Subsequent Catabolism

The degradation of this compound proceeds through key intermediates that are sequentially processed before entering central metabolic cycles.

Phenylacetaldehyde: This aldehyde is the direct product of the styrene oxide isomerase-catalyzed reaction. nih.govasm.orgresearchgate.net It serves as a transient intermediate in the pathway and is the substrate for phenylacetaldehyde dehydrogenase. frontiersin.orgnih.govnih.gov

Phenylacetic acid: As the terminal product of the upper side-chain oxidation pathway, phenylacetic acid is a central metabolite. nih.govnih.govoup.com It does not typically accumulate but is channeled into a lower catabolic pathway for further degradation. nih.govnih.gov The subsequent catabolism of phenylacetic acid is initiated by its activation to phenylacetyl-CoA, which is then funneled into the tricarboxylic acid (TCA) cycle, often following a series of ring-cleavage reactions. nih.govasm.org

Diverse Microbial Strains Exhibiting Styrene Oxide Transformation Capabilities

A variety of soil bacteria from different genera have been identified with the ability to degrade styrene and transform its intermediate, styrene oxide, via the side-chain oxygenation pathway. nih.govoup.comscispace.com

| Microbial Genus | Example Strain(s) | Key Findings on Styrene Oxide Metabolism | References |

| Pseudomonas | P. putida CA-3, P. fluorescens ST, P. sp. VLB120 | Degrade styrene via side-chain oxidation; possess the styABCD gene cluster for the conversion of styrene to phenylacetic acid. oup.comasm.orgasm.org | oup.comasm.orgasm.org |

| Rhodococcus | R. opacus 1CP, R. sp. ST-10 | Degrade styrene and possess a highly active and stable styrene oxide isomerase (SOI); some strains have styrene degradation gene clusters. frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |

| Xanthobacter | Xanthobacter sp. 124X, Xanthobacter sp. S5 | Utilize styrene oxide, converting it to phenylacetic acid via the intermediates phenylacetaldehyde. asm.orgresearchgate.netoup.com Contain a novel SOI. asm.orgresearchgate.netnih.gov | asm.orgresearchgate.netoup.comnih.gov |

| Corynebacterium | Corynebacterium sp. AC-5 | Degrades styrene via styrene oxide and phenylacetaldehyde. tandfonline.com The SOI from this strain shows a preference for this compound. tandfonline.com | tandfonline.com |

These microorganisms demonstrate the widespread nature of this specific metabolic route for the bioremediation and transformation of styrene-related compounds in the environment. oup.comscispace.com

Applications of S Styrene Oxide As a Chiral Building Block in Advanced Organic Synthesis

Intermediates in Pharmaceutical Synthesis

The enantiopure nature of (S)-styrene oxide makes it a highly sought-after starting material in the pharmaceutical industry for the synthesis of chiral drugs. chemimpex.comfrontiersin.org The specific stereochemistry of a drug molecule is often critical for its therapeutic efficacy and can significantly influence its pharmacological profile.

Precursors for Biologically Active Chiral Molecules (e.g., anti-inflammatory agents, anti-cancer agents, levamisole)

This compound serves as a key intermediate in the synthesis of various biologically active chiral molecules. chemimpex.com Its applications include the preparation of anti-inflammatory drugs and anti-cancer agents. chemimpex.comicm.edu.placs.org The development of enzymatic pathways using styrene (B11656) oxide isomerase has been explored for the production of nonsteroidal anti-inflammatory drugs (NSAIDs) known as "profens". digitellinc.com

A notable example of its use is in the synthesis of Levamisole (B84282). icm.edu.placs.orgsynthesiswithcatalysts.comsigmaaldrich.com Levamisole is the levorotatory isomer of tetramisole (B1196661) and has been used as an anthelmintic agent to treat parasitic worm infections. wikipedia.orgguidetopharmacology.orgwikidoc.org It has also been investigated for its immunomodulatory and antineoplastic properties, particularly in combination with fluorouracil for the treatment of colon cancer. guidetopharmacology.orgwikidoc.org The synthesis of levamisole can be achieved through the reaction of this compound with 2-imino-1,3-thiazolidine. chemicalbook.comijarsct.co.in

Synthesis of Anti-HIV Agents (e.g., (-)-hyperolactone C)

This compound is a crucial starting material for the asymmetric synthesis of (-)-hyperolactone C, a naturally occurring spirolactone that has demonstrated anti-HIV activity. icm.edu.placs.orgnih.gov The synthesis involves a key stereocontrolled rhodium-catalyzed oxonium ylide formation and subsequent rearrangement. nih.govresearchgate.net This process highlights the importance of the defined stereocenter in this compound for constructing the complex, multi-stereocenter architecture of the final natural product. nih.gov

Chiral Building Block in Agrochemical Development

The application of this compound extends to the agrochemical industry, where it is utilized as a chiral building block for the development of new crop protection products. chemimpex.comresearchgate.netfrontiersin.org The chirality of agrochemicals can significantly impact their efficacy and environmental footprint. The use of enantiopure compounds like this compound allows for the creation of more selective and effective pesticides and herbicides. chemimpex.com

Synthesis of Specialty Chemicals and Functional Polymers

Beyond pharmaceuticals and agrochemicals, this compound is a valuable monomer in the synthesis of specialty chemicals and functional polymers, contributing to the development of materials with unique properties. chemimpex.comresearchgate.net

Monomer for Ring-Opening Copolymerization (e.g., with CO2 for polycarbonates)

This compound can undergo ring-opening copolymerization with other monomers, such as carbon dioxide (CO2), to produce polycarbonates. synthesiswithcatalysts.comsigmaaldrich.comsigmaaldrich.com This process, often facilitated by cobalt-based catalysts, yields polymers with specific properties. synthesiswithcatalysts.comsigmaaldrich.com Polycarbonates are a class of thermoplastics known for their strength and toughness. nih.gov The incorporation of the chiral styrene oxide unit can influence the thermal and mechanical properties of the resulting polymer. sigmaaldrich.com

Production of Semi-Aromatic Polyesters

This compound is also used in the synthesis of semi-aromatic polyesters through alternating ring-opening copolymerization with anhydrides. synthesiswithcatalysts.com This method allows for the creation of polyesters with relatively high glass transition temperatures (Tg), which is a measure of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. sigmaaldrich.com The specific structure of this compound contributes to the final properties of these specialty polymers.

Interactive Data Table: Applications of this compound

| Application Category | Specific Use | Key Reactant(s) | Resulting Product(s) |

| Pharmaceutical Synthesis | Precursor for Anti-inflammatory Agents | Styrene oxide isomerase substrates | "Profens" (NSAIDs) |

| Precursor for Anti-cancer Agents | - | Chiral anti-cancer compounds | |

| Synthesis of Levamisole | 2-imino-1,3-thiazolidine | Levamisole | |

| Synthesis of Anti-HIV Agents | Rhodium catalyst, α-diazo-β-ketoester | (-)-Hyperolactone C | |

| Agrochemical Development | Chiral Building Block | - | Crop protection products |

| Specialty Chemicals & Polymers | Ring-Opening Copolymerization | Carbon Dioxide (CO2) | Polycarbonates |

| Production of Semi-Aromatic Polyesters | Anhydrides | Semi-aromatic polyesters |

Applications in Flavor and Fragrance Industry

This compound serves as a valuable chiral building block in the flavor and fragrance industry, contributing to the synthesis of specific aromatic compounds. chemimpex.comteknoscienze.com Its utility lies in its ability to introduce a defined stereocenter, which is crucial for the olfactory and gustatory properties of many flavor and fragrance molecules. The chirality of these compounds can significantly influence their sensory perception, with different enantiomers of the same molecule often possessing distinct smells and tastes.

The primary application of styrene oxide in this sector is as an intermediate in the production of 2-phenylethanol (B73330) and its esters, as well as phenylacetaldehyde (B1677652). nih.govtongfeng-chem.comchemicalbook.com While much of the literature discusses styrene oxide generally, the principles apply to the use of the specific (S)-enantiomer for producing enantiomerically pure or enriched target molecules.

Hydrogenation of styrene oxide yields 2-phenylethanol, a compound prized for its rose-like aroma and used extensively as a perfume base. nih.govacs.org The process involves the ring-opening of the epoxide ring. Furthermore, esters of 2-phenylethanol, which are also valuable in fragrance applications, can be synthesized by reacting styrene oxide with carboxylic acids. nih.gov

Isomerization of styrene oxide leads to the formation of phenylacetaldehyde, another important fragrance and flavor ingredient known for its hyacinth-like odor and floral taste. tongfeng-chem.comresearchgate.net This transformation is catalyzed by various methods, including the use of silica-supported heteropoly acids, which provide an environmentally friendly route to this valuable chemical. researchgate.netresearchgate.net

Recent advancements have also focused on biocatalytic routes for producing these fragrance compounds. For instance, engineered microbial systems utilizing styrene oxide isomerase (SOI) have been developed for the production of the aroma compound 2-phenylethanol from renewable feedstocks. acs.org Biotechnological methods, such as using recombinant E. coli that synthesize styrene monooxygenase, have been established to produce significant quantities of this compound itself, which can then be used as a precursor. nih.gov

The following table summarizes the key fragrance and flavor compounds synthesized from styrene oxide and their characteristic scents:

| Precursor | Synthesized Compound | Characteristic Odor/Flavor |

| Styrene Oxide | 2-Phenylethanol | Rose-like |

| Styrene Oxide | Phenylacetaldehyde | Hyacinth-like, floral |

| Styrene Oxide | Esters of 2-phenylethanol | Various fragrance notes |

Environmental Applications and Bioremediation of S Styrene Oxide

Microbial Degradation of Styrene (B11656) and Styrene Oxide in Contaminated Environments

The microbial breakdown of styrene is a key process in the natural attenuation of contaminated sites and forms the basis for engineered bioremediation strategies. researchgate.netresearchgate.net Numerous microorganisms, including bacteria and fungi, have been isolated from soil and water, demonstrating the ability to use styrene as their sole source of carbon and energy. nih.gov

Under aerobic conditions, two primary pathways for styrene degradation have been identified: direct cleavage of the aromatic ring and, more commonly, oxidation of the vinyl side-chain. oup.comfrontiersin.org The side-chain oxidation pathway is of particular relevance as it proceeds via the formation of styrene oxide. oup.comnih.gov

This pathway involves a series of enzymatic reactions:

Epoxidation of Styrene : The initial step is catalyzed by a two-component enzyme system called styrene monooxygenase (SMO). This enzyme, which is dependent on flavin adenine (B156593) dinucleotide (FAD) and NADH, oxidizes styrene to its corresponding epoxide, styrene oxide. frontiersin.orgnih.gov In many bacteria, such as Pseudomonas sp. strain VLB120, this epoxidation is highly stereospecific, yielding (S)-styrene oxide with an enantiomeric excess greater than 99%. nih.govasm.org

Isomerization of Styrene Oxide : The resulting styrene oxide is then isomerized to phenylacetaldehyde (B1677652). This reaction is catalyzed by the enzyme styrene oxide isomerase (SOI). frontiersin.orgnih.gov

Oxidation to Phenylacetic Acid : Phenylacetaldehyde is subsequently oxidized to phenylacetic acid by a dehydrogenase enzyme. oup.comnih.gov Phenylacetic acid is a central metabolite that can be further broken down and funneled into the Krebs cycle. sjarr.com

This entire sequence from styrene to phenylacetic acid is often referred to as the "upper pathway" of styrene degradation. oup.com A variety of bacterial genera have been shown to utilize this side-chain degradation pathway.

Table 1: Examples of Microorganisms Involved in Styrene Degradation

| Microorganism Genus | Degradation Pathway Noted | Reference |

|---|---|---|

| Pseudomonas | Side-chain oxidation via styrene oxide | oup.comnih.govmdpi.com |

| Xanthobacter | Side-chain oxidation via styrene oxide | oup.comfrontiersin.org |

| Rhodococcus | Side-chain oxidation and direct ring cleavage | oup.comfrontiersin.org |

| Corynebacterium | Side-chain oxidation | frontiersin.orgsjarr.com |

| Lysinibacillus | Metabolism to phenylacetic acid | rsc.org |

| Sporothrix (fungus) | Styrene degradation in biofilters | udc.es |

The genes responsible for this pathway (styA, styB, styC, styD) have been identified and characterized in several Pseudomonas strains, providing a deeper understanding of the molecular basis for this bioremediation process. nih.govasm.org The ability of certain microorganisms to produce the specific (S)-enantiomer of styrene oxide from styrene is a clear demonstration of the stereoselectivity of biological catalysts and is a focal point for biocatalytic applications. nih.gov

Design and Implementation of Biofilters for Styrene Degradation

Biofiltration is a prominent and cost-effective biotechnology for treating air contaminated with volatile organic compounds (VOCs) like styrene. oup.com A biofilter consists of a packed bed of media that supports a diverse population of microorganisms. As the contaminated air passes through the bed, the pollutants are transferred from the gas phase to a liquid biofilm on the surface of the packing material, where they are biodegraded by the resident microbes into harmless products like carbon dioxide, water, and biomass. oup.com

The design of a biofilter for styrene degradation involves several key considerations:

Filter Media (Packing Material) : The choice of packing material is crucial as it must provide a high surface area for microbial attachment, good moisture retention, and structural integrity to prevent compaction. researchgate.net Various materials have been successfully used:

Natural Organic Media : Materials like compost, peat, and wood bark are widely used due to their low cost and high nutrient content. oup.comresearchgate.netsharif.edu A study using a mix of composted wood bark and yard waste reported average styrene removal efficiencies of 65% to 75%, with elimination capacities (EC) reaching up to 118 g/m³/h. oup.comnih.gov

Inorganic Media : Perlite and other porous inorganic materials can also be used. sharif.edunih.govtandfonline.com They offer better control over nutrient composition and are less prone to degradation.

Synthetic Media : Polyurethane foam has been used as a support matrix for bacteria like Pseudomonas sp. IS-3, achieving maximum elimination capacities between 580-635 g/m³/h. capes.gov.br

Microbial Inoculum : Biofilters can be inoculated with specific styrene-degrading microorganisms or with mixed cultures from sources like activated sludge. sharif.edunih.govcapes.gov.br Over time, a microbial community adapted to degrading styrene will develop. Both bacteria and fungi have been shown to be effective. oup.comudc.es Fungi, such as Sporothrix variecibatus, are sometimes preferred for treating hydrophobic compounds like styrene due to their ability to thrive in low-water and acidic conditions. udc.es

Operating Parameters : The performance of a biofilter is highly dependent on operating conditions:

Loading Rate : This is the mass of styrene fed to the biofilter per unit volume per unit time. Generally, the elimination capacity increases with the loading rate up to a certain point, after which the system becomes saturated. oup.comresearchgate.net

Empty Bed Residence Time (EBRT) : This is the time the contaminated air spends inside the empty biofilter bed. Longer residence times typically lead to higher removal efficiencies. oup.comsharif.edu

Moisture and Nutrients : Maintaining optimal moisture content (typically 50-70% w/w) and providing a source of essential nutrients, particularly nitrogen, is vital for sustaining microbial activity. oup.comnih.govtandfonline.com

Table 2: Performance of Different Biofilter Systems for Styrene Degradation

| Biofilter Medium | Microorganism(s) | Max. Elimination Capacity (g/m³/h) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Composted Wood Bark & Yard Waste | Mixed microbial culture | 118 (average) | 65 - 75 | oup.comnih.gov |

| Compost-based Modified Beads | Mixed microbial culture | 870.8 | 98.2 | researchgate.net |

| Inorganic Media | Mixed microbial culture | 105 | 80 | nih.govtandfonline.com |

| Polyurethane Foam | Pseudomonas sp. IS-3 | 635 | 95 | capes.gov.br |

The implementation of biofilters has been successful in treating industrial off-gases containing styrene. oup.com For instance, a three-stage biofilter using a compost mixture effectively removed styrene, with the bulk of the degradation occurring in the first section of the filter. oup.com Kinetic analyses, often using models like the Michaelis-Menten equation, can be applied to predict biofilter performance and determine parameters like the maximum elimination capacity. researchgate.net These systems represent a practical and sustainable application of the microbial degradation pathways of styrene and this compound for environmental protection.

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 637938 |

| Styrene | 7501 |

| Phenylacetaldehyde | 998 |

| Phenylacetic acid | 999 |

| NADH | 5835 |

| Flavin adenine dinucleotide (FAD) | 643975 |

| Carbon dioxide | 280 |

Advanced Analytical Methodologies for Chiral Purity Determination of S Styrene Oxide

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers, including those of styrene (B11656) oxide. nih.govresearchgate.netgcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R)-enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee). gcms.cz

Several studies have demonstrated the successful application of chiral GC for the analysis of styrene oxide enantiomers. For instance, the enantiomeric excess of (S)-styrene oxide produced via biocatalysis has been determined to be greater than 99% using chiral GC. nih.gov In another study, the enantiomers of styrene oxide were separated on a CP-cyclodextrin-β-2,3,6-M-19 chiral column, with retention times of 9.7 minutes for the (R)-isomer and 10.0 minutes for the (S)-isomer. tandfonline.com The analysis was performed with helium as the carrier gas, and the column temperature was programmed from 100°C to 200°C. tandfonline.com

The choice of the chiral stationary phase is critical for achieving successful separation. Cyclodextrin-based CSPs are commonly used for the chiral resolution of epoxides like styrene oxide. gcms.cztandfonline.comwiley-vch.de For example, a Chiral dex A-TA capillary column has been used to analyze styrene oxide, with specific GC conditions including an injector temperature of 240°C and an oven temperature of 80°C. wiley-vch.de Under these conditions, the (R)-styrene oxide eluted at 16.2 minutes, and the this compound eluted at 17.1 minutes. wiley-vch.de

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee = |(S - R)| / (S + R), where S and R are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively. nih.gov

Table 1: Chiral GC Conditions for Styrene Oxide Enantiomer Separation

| Parameter | Condition 1 tandfonline.com | Condition 2 wiley-vch.de |

| Chiral Stationary Phase | CP-cyclodextrin-β-2,3,6-M-19 | Chiral dex A-TA |

| Column Dimensions | 0.25 mm x 25 m, 0.25 µm film | 30 m |

| Carrier Gas | Helium | Nitrogen |

| Injector Temperature | 200°C | 240°C |

| Oven Temperature Program | 100°C (1 min), then 10°C/min to 200°C (3 min) | 80°C (isothermal) |

| Detector Temperature | 250°C | - |

| Retention Time (R)-Styrene Oxide | 9.7 min | 16.2 min |

| Retention Time this compound | 10.0 min | 17.1 min |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another widely used and versatile technique for the enantioseparation of chiral compounds, including epoxides like styrene oxide. rsc.orgmdpi.comnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful and broadly applied for chiral separations in HPLC. mdpi.comnih.gov These CSPs can create a chiral environment that allows for the discrimination of enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions. mdpi.com

Recent advancements have led to the development of novel CSPs for enhanced enantioseparation. For example, a chiral stationary phase based on a chiral trianglsalen macrocycle has been prepared and shown to exhibit excellent chiral separation performance for a variety of racemates, including epoxides. rsc.org In one study, styrene oxide was among the racemates that were successfully separated using these novel CSPs. rsc.org

The choice of mobile phase is also crucial for optimizing the separation. sigmaaldrich.commdpi.com A typical mobile phase for normal-phase HPLC might consist of a mixture of n-hexane and isopropanol. rsc.org The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the enantiomers. mdpi.com

Table 2: Example of HPLC Conditions for Chiral Separation

| Parameter | Condition rsc.org |

| Chiral Stationary Phase | Chiral Trianglsalen Macrocycle-based CSP |

| Mobile Phase | n-Hexane/Isopropanol (90/10 v/v) |

| Flow Rate | 0.1 mL/min |

| Column Temperature | 25°C |

Spectroscopic Methods for Enantiomeric Discrimination

Besides chromatographic techniques, spectroscopic methods also play a significant role in the enantiomeric discrimination of chiral compounds like this compound.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy with Shift Reagents:

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral shift reagents, is a rapid and convenient method for determining enantiomeric purity. doi.org Chiral shift reagents are chiral compounds that can form diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. doi.org

For styrene oxide, a bisthiourea-based chiral sensor has been shown to be effective for chiral discrimination using ¹H NMR spectroscopy. doi.org The choice of solvent is important, with toluene-d8 (B116792) being identified as the optimal solvent for the chiral discrimination of styrene oxide using this particular sensor. doi.org

Optical Rotation:

Optical rotation is a fundamental property of chiral substances and is a direct measure of the enantiomeric purity of a sample. cymitquimica.com A pure enantiomer will rotate the plane of polarized light by a specific amount, known as the specific rotation. This compound is levorotatory, meaning it rotates the plane of polarized light to the left (a negative rotation).

The specific optical rotation of this compound is reported to be in the range of -31° to -35° (at 20°C, 589 nm, neat). thermofisher.com Another source provides a specific optical rotation of -33° (neat). canbipharm.com The magnitude of the observed rotation is directly proportional to the concentration of the chiral substance and the path length of the polarimeter tube. By comparing the observed optical rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric excess can be determined.

Table 3: Reported Optical Rotation for this compound

| Source | Specific Optical Rotation [α]D²⁰ | Conditions |

| Thermo Fisher Scientific thermofisher.com | -31° to -35° | neat |

| Shanghai Canbi Pharma Ltd. canbipharm.com | -33° | neat |

Q & A

Q. How can researchers ensure the stability and safe handling of (S)-styrene oxide during laboratory experiments?

this compound is prone to peroxide formation, which poses explosion risks. To mitigate this:

- Test for peroxides before each use using methods like potassium iodide-starch test strips or iodometric titration. Record results for traceability .

- Store under inert gas (e.g., nitrogen or argon) to minimize oxidation and evaporative loss. Use airtight containers with minimal headspace .

- Dispose of aged samples (>6 months) or those with peroxide concentrations exceeding 10 ppm via EH&S protocols .

Q. What analytical methods are recommended for quantifying this compound purity and enantiomeric excess?

- Gas Chromatography-Mass Spectrometry (GC-MS): Validates conversion rates and selectivity in epoxidation reactions (e.g., 80% selectivity for styrene oxide over benzaldehyde in catalytic systems) .

- Chiral GC or HPLC: Determines enantiomeric excess (ee) using columns like β-cyclodextrin derivatives. For example, chiral GC confirmed 91% ee for (R)-styrene oxide in biocatalytic systems .

- 1H NMR: Cross-validates GC-MS data for oxidation products, ensuring accuracy in quantifying reaction intermediates .

Q. What are the standard protocols for synthesizing this compound with high enantiopurity?

- Biocatalytic Epoxidation: Use engineered styrene monooxygenases (SMOs) or P450 peroxygenases. Natural SMOs produce this compound with >99% ee, while engineered mutants achieve 91% ee for the (R)-enantiomer .

- Metal-Organic Frameworks (MOFs): Catalysts like Fe@POG-OH enable 100% yield and 94% selectivity using atmospheric O₂. DFT calculations guide mechanistic insights .

- Salen Ligand Systems: Titanium-based catalysts with proline-derived ligands achieve 96–98% ee for this compound .

Advanced Research Questions

Q. How do reaction kinetics differ between (S)- and (R)-styrene oxide in enzymatic systems?

- Substrate-Specific Activity: this compound exhibits a concentration-dependent reaction rate peak (~3.5 mmol), beyond which activity declines due to substrate inhibition. In contrast, (R)-styrene oxide shows linear kinetics without inhibition .

- Enzyme Engineering: Mutagenesis of P450BM3 heme domains enhances (R)-enantiomer selectivity. For example, variants like H-1A8 achieve 91% ee, overcoming natural SMO biases toward this compound .

Q. What experimental strategies resolve contradictions in toxicity data between (S)- and (R)-styrene oxide?

- Metabolite Tracking: Use radiolabeled styrene oxide to monitor covalent adducts with proteins (e.g., hemoglobin or albumin). (R)-styrene oxide forms more stable adducts, explaining its higher toxicity .

- In Vitro Assays: Compare cytotoxicity in hepatocyte models using LC-MS to quantify reactive intermediates. (R)-styrene oxide consistently shows higher IC₅₀ values .

Q. How can researchers design experiments to validate the role of reactive oxygen species (ROS) in this compound formation?

- Spin Trapping with EPR: Use 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) to detect O₂˙− radicals in photocatalytic systems. Fe@POG-OH generates O₂˙−, critical for styrene epoxidation .

- Isotopic Labeling: Replace atmospheric O₂ with ¹⁸O₂ to trace oxygen incorporation into the epoxide ring. GC-MS confirms isotopic enrichment in the product .

Q. What methodologies enable stereoselective detection of this compound adducts in biological samples?

- Monoclonal Antibody Development: Immunize mice with thiolated KLH alkylated by this compound. Use competitive ELISA to confirm enantioselectivity (e.g., 100-fold selectivity for (S)- over (R)-adducts) .

- Immunoblot Analysis: Detect protein adducts in liver homogenates, correlating adduct levels with metabolic turnover rates .

Methodological Considerations

- Data Contradiction Analysis: Cross-validate GC-MS, NMR, and chiral separation results to resolve discrepancies in enantiomer quantification .

- Experimental Reproducibility: Document catalyst preparation (e.g., MOF synthesis parameters) and storage conditions to ensure consistency across studies .

- Ethical and Safety Compliance: Adhere to EH&S guidelines for peroxide-forming chemicals, including regular testing and inert gas storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.